molecular formula C14H23N3OS B4256048 1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine

1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine

Cat. No. B4256048
M. Wt: 281.42 g/mol
InChI Key: RPGHAQGKGILYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine, also known as TH-PVP, is a synthetic cathinone that belongs to the class of pyrrolidinophenone derivatives. TH-PVP has gained popularity in the research community due to its unique chemical structure and potential applications in scientific research.

Mechanism of Action

1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine acts as a reuptake inhibitor of dopamine and norepinephrine. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine has been shown to have several biochemical and physiological effects. It increases dopamine and norepinephrine release in the brain, leading to increased stimulation of the central nervous system. 1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine also increases heart rate and blood pressure, which can lead to cardiovascular complications.

Advantages and Limitations for Lab Experiments

1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, making it a useful tool for studying the effects of these neurotransmitters on the central nervous system. However, 1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine also has several limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, 1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine has been shown to have high abuse potential, which may limit its use in lab experiments.

Future Directions

There are several future directions for research on 1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine. One direction is to study its effects on other neurotransmitters, such as serotonin. Another direction is to study its long-term effects on the central nervous system. Additionally, research could be done to develop analogs of 1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine with improved selectivity and potency. Finally, research could be done to develop methods for reducing the abuse potential of 1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine.

Scientific Research Applications

1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase dopamine and norepinephrine release in the brain. 1-acetyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine has also been used to study its effects on the cardiovascular system and has been shown to increase heart rate and blood pressure.

properties

IUPAC Name

1-[4-[methyl-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-11-14(19-10-15-11)6-7-16(3)13-4-8-17(9-5-13)12(2)18/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGHAQGKGILYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN(C)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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